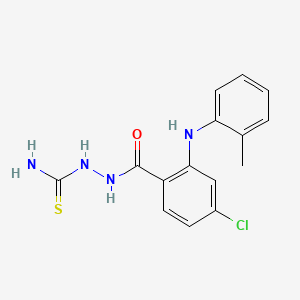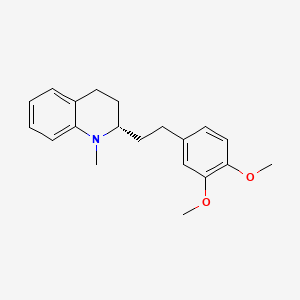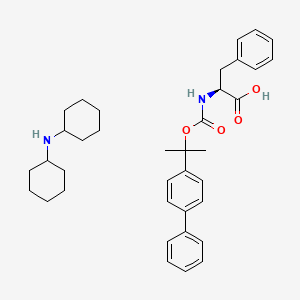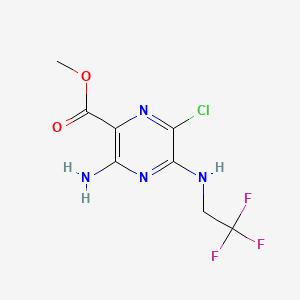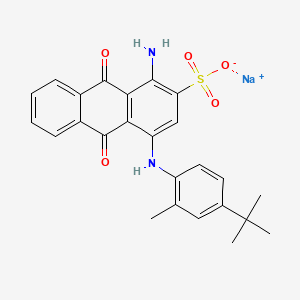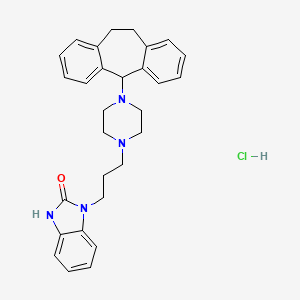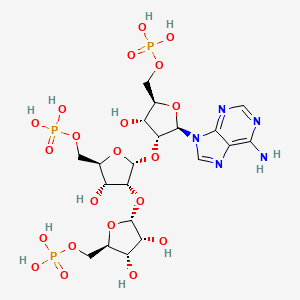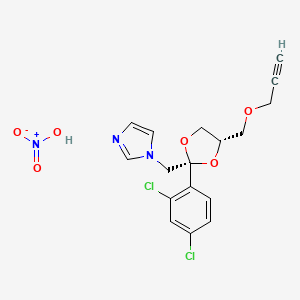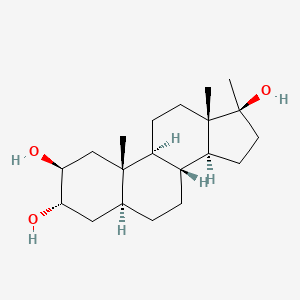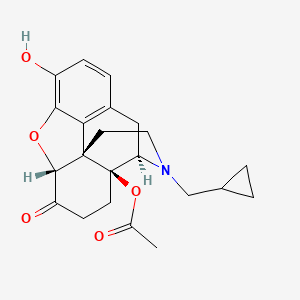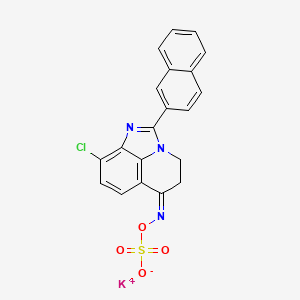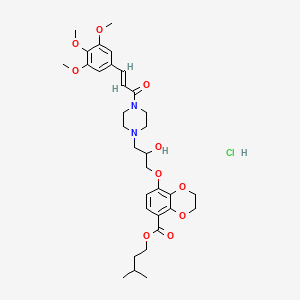
3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3',4',5'-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride is a complex organic compound. It features a benzodioxin core, a piperazine ring, and a trimethoxycinnamoyl group, making it a molecule of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride typically involves multiple steps:
Formation of the Benzodioxin Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Trimethoxycinnamoyl Group: This step may involve esterification or amidation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Chemistry: For more efficient and scalable production.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Material Science: Its complex structure may lend itself to applications in developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound could modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3’,4’,5’-Trimethoxycinnamoyl)piperazine Derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Benzodioxin Derivatives: Compounds with a benzodioxin core are often studied for their unique chemical properties.
Uniqueness
The uniqueness of 3-Methylbutyl 2,3-dihydro-8-(2-hydroxy-3-(4-(3’,4’,5’-trimethoxycinnamoyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylate monohydrochloride lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Propiedades
Número CAS |
78268-31-2 |
|---|---|
Fórmula molecular |
C33H45ClN2O10 |
Peso molecular |
665.2 g/mol |
Nombre IUPAC |
3-methylbutyl 5-[2-hydroxy-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C33H44N2O10.ClH/c1-22(2)10-15-44-33(38)25-7-8-26(32-30(25)42-16-17-43-32)45-21-24(36)20-34-11-13-35(14-12-34)29(37)9-6-23-18-27(39-3)31(41-5)28(19-23)40-4;/h6-9,18-19,22,24,36H,10-17,20-21H2,1-5H3;1H/b9-6+; |
Clave InChI |
JYFALHKTZPPDIP-MLBSPLJJSA-N |
SMILES isomérico |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2.Cl |
SMILES canónico |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



